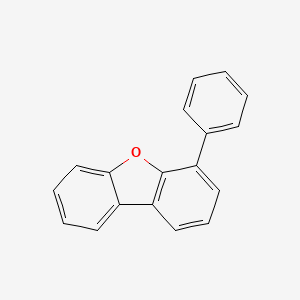

4-Phenyldibenzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHNXZEJUGOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423760 | |

| Record name | 4-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74104-10-2 | |

| Record name | 4-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyldibenzofuran and Its Chemically Relevant Derivatives

Direct Synthesis Approaches for the 4-Phenyldibenzofuran Core

The construction of the this compound core relies on the formation of the central furan (B31954) ring fused between two phenyl rings. Various catalytic and non-catalytic methods have been developed to achieve this transformation, starting from appropriately substituted precursors.

Palladium-Catalyzed Cyclization Strategies in Dibenzofuran (B1670420) Construction

Palladium-catalyzed reactions are powerful tools for the synthesis of dibenzofurans. One notable strategy involves the phenol-directed C-H activation/C-O cyclization. thieme-connect.denih.gov This method utilizes a palladium catalyst to facilitate the intramolecular coupling of a C-H bond on one aromatic ring with a phenolic oxygen on the other. For the synthesis of a this compound derivative, a substituted 2-phenoxybiphenyl (B1582978) could serve as the precursor. The reaction is typically carried out in the presence of a palladium salt and an oxidant. The turnover-limiting step in such processes has been identified as the C-O reductive elimination rather than the C-H activation. thieme-connect.de This methodology is valued for its tolerance of various functional groups. thieme-connect.denih.gov

A plausible synthetic route to a this compound core using this strategy would involve a precursor such as 2-phenoxy-[1,1'-biphenyl]-2'-ol, which upon intramolecular cyclization would yield the desired dibenzofuran skeleton. The specific substitution pattern on the starting biphenyl (B1667301) would determine the final position of the phenyl group on the dibenzofuran core.

Intramolecular Ullmann Reactions for the Formation of Phenyldibenzofuran Moieties

The intramolecular Ullmann reaction is a classic method for the formation of biaryl ethers and has been effectively applied to the synthesis of the dibenzofuran ring system. This reaction involves the copper-catalyzed intramolecular coupling of a halogenated biphenyl ether. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically over 200°C) and an excess of copper. byjus.comorganic-chemistry.org However, modern variations have been developed that proceed under milder conditions.

In the context of phenyldibenzofuran synthesis, this reaction has been utilized to construct the core structure within the total synthesis of complex natural products. The starting material for such a cyclization would be a 2-halo-2'-phenoxy-biphenyl derivative. The reaction proceeds through the formation of an organocopper intermediate, followed by intramolecular cyclization to form the C-O bond of the furan ring. organic-chemistry.org This method is particularly useful for creating specific isomers due to the defined positions of the halogen and phenoxy groups in the precursor.

Feist-Benary Furan Synthesis and Subsequent Aromatization for Dibenzofuran Ring Formation

The Feist-Benary synthesis is a classic method for constructing furan rings from α-halo ketones and β-dicarbonyl compounds. wikipedia.orgwikipedia.org This approach has been adapted for the synthesis of dibenzofurans, although it typically yields a non-aromatic octahydrodibenzofuran intermediate which must then be aromatized. thieme-connect.de The initial condensation reaction forms the furan ring fused to two cyclohexene (B86901) rings.

A key advantage of this method is the ability to introduce substituents at various positions. For instance, the synthesis of 1-phenyldibenzofuran (B3055187) has been reported using this approach. thieme-connect.de The process would involve the reaction of a suitable cyclohexanedione with a halo-ketone, followed by the introduction of a phenyl group via a Grignard reaction, and finally, dehydrogenation to achieve the fully aromatic this compound. thieme-connect.de The aromatization step often requires relatively harsh conditions. thieme-connect.de

| Step | Description | Reactants/Reagents | Product |

| 1 | Feist-Benary Condensation | Cyclohexa-1,3-dione, 2-halocyclohexanone | Octahydrodibenzofuran |

| 2 | Grignard Reaction | Octahydrodibenzofuran, Phenylmagnesium bromide | Phenyl-substituted octahydrodibenzofuran |

| 3 | Aromatization (Dehydrogenation) | Phenyl-substituted octahydrodibenzofuran | This compound |

Base-Mediated Cyclization Reactions of Halogenated Biphenyl Precursors

Base-mediated cyclization of halogenated biphenyls represents another effective route to the dibenzofuran core. This method involves the intramolecular nucleophilic substitution of a halogen by a hydroxyl group on an adjacent phenyl ring. The starting material is typically a 2-halo-2'-hydroxybiphenyl. thieme-connect.de

The reaction conditions can vary depending on the nature of the halogen and the presence of other activating groups on the aromatic rings. For less reactive halogens like chlorine, high temperatures and pressures may be necessary. thieme-connect.de However, with more reactive leaving groups such as iodine, or with the presence of activating groups like nitro groups, the cyclization can proceed under milder conditions. thieme-connect.de For example, 2-acetoxy-2′-iodobiphenyl can be cyclized to dibenzofuran by refluxing with aqueous sodium hydroxide. thieme-connect.de To synthesize this compound, a 2-halo-2'-hydroxybiphenyl with a phenyl substituent at the desired position would be the required precursor.

Synthesis of Functionalized this compound Derivatives for Targeted Research

The functionalization of the this compound scaffold is crucial for its application in various research areas, such as in the development of materials for organic light-emitting diodes (OLEDs). Boronic acid derivatives are particularly valuable intermediates for this purpose.

Preparative Routes to Boronic Acid Derivatives of this compound

The synthesis of (6-phenyldibenzofuran-4-yl)boronic acid is a key step for enabling further functionalization through cross-coupling reactions. arborpharmchem.com A common method for its preparation involves the lithiation of a brominated this compound precursor, followed by quenching with a borate (B1201080) ester. chemicalbook.com

The synthesis typically starts with 4-bromo-6-phenyldibenzofuran. This compound is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78°C). An organolithium reagent, such as n-butyllithium, is then added to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired (6-phenyldibenzofuran-4-yl)boronic acid. chemicalbook.com

| Reactant | Reagents | Product | Yield |

| 4-Bromodibenzofuran | 1. n-Butyllithium, THF, -78°C2. Trimethoxyborane3. 1N HCl | Dibenzofuran-4-boronic acid | 80% chemicalbook.com |

| 4-Bromodibenzofuran | 1. n-Butyllithium, THF, -78°C2. Triisopropyl borate3. Dilute HCl | Dibenzofuran-4-boronic acid | 94% chemicalbook.com |

This boronic acid derivative serves as a versatile building block for the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of advanced materials. arborpharmchem.com

Synthesis of Halogenated Analogues of this compound

The introduction of halogen atoms onto the this compound framework is a critical step for further functionalization, often serving as a precursor for cross-coupling reactions to build more complex molecules. Various synthetic strategies have been developed to achieve selective halogenation.

One prominent method involves the direct electrophilic halogenation of the dibenzofuran core. ekb.eg However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach involves the synthesis of the dibenzofuran ring from pre-halogenated precursors. For instance, the cyclization of 2-halo-2′-hydroxybiphenyls under basic conditions is an effective, albeit sometimes high-temperature, method for producing substituted dibenzofurans. thieme-connect.de If the halogen is an activating group or other activating groups like nitro functionalities are present, these cyclizations can proceed under milder conditions. thieme-connect.de

Transition metal-catalyzed reactions offer powerful and versatile routes to halogenated phenyldibenzofurans. The Suzuki-Miyaura coupling reaction is frequently employed, for example, in the synthesis of 4-(4-Bromophenyl)-6-phenyldibenzofuran. arborpharmchem.com This compound is a key intermediate for organic light-emitting diodes (OLEDs), where the bromo-substituent provides a reactive handle for subsequent coupling reactions. arborpharmchem.com Similarly, an efficient route to various dibenzofurans involves the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization. nih.gov

Copper-mediated reactions have also proven effective. For instance, a sequence of iodination followed by cycloetherification of two aromatic C-H bonds in 2-phenoxybiphenyls, mediated by copper(I) iodide (CuI), provides a pathway to 2- or 4-iododibenzofurans. molaid.com

The Pschorr-type cyclization of 2-aminodiphenyl ethers is another classical method that can be adapted for the synthesis of halogenated dibenzofurans, although yields can be moderate to poor. thieme-connect.de

Table 1: Selected Halogenated this compound Analogues and Synthetic Methods

| Compound Name | Synthetic Method | Precursors | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-6-phenyldibenzofuran | Suzuki-Miyaura Coupling | Brominated naphthylamine precursor and (6-phenyldibenzo[b,d]furan-4-yl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | arborpharmchem.comvulcanchem.com |

| 4-Iododibenzofuran | Iodination/Cycloetherification | 2-Phenoxybiphenyls | CuI | molaid.com |

| Polychlorodibenzofurans | Pschorr-type Cyclization | Polychloro-2-aminodiphenyl ethers | NaNO₂, H₂SO₄ | thieme-connect.de |

Introduction of Nitro Functionalities onto the this compound Scaffold

The synthesis of nitrated this compound derivatives is of significant interest as the nitro group is a versatile functional group that can be reduced to an amine, act as an electron-withdrawing group, or participate in various transformations.

Direct nitration of the this compound core is a feasible approach, though it may lead to mixtures of isomers. A more controlled strategy involves constructing the dibenzofuran ring from nitrated precursors. The Pschorr-type cyclization has been successfully applied to synthesize nitrodibenzofurans. For example, 2,4-Dimethyl-3-nitrodibenzofuran was prepared by the cyclization of N-(3,5-Dimethyl-4-nitro-2-phenoxyphenyl)acetamide. thieme-connect.de This highlights the utility of starting with a pre-functionalized diphenyl ether to ensure the desired placement of the nitro group.

Another key strategy is the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls, which provides a route to 4-nitrodibenzofurans. researchgate.net This method allows for the controlled introduction of functionalities onto the biphenyl core before the final ring-closing step to form the dibenzofuran. The synthesis of 2-nitro-4-phenyldibenzofuran has been documented, representing a key scaffold for further chemical exploration. molaid.com

Table 2: Examples of Nitrated Dibenzofuran Synthesis

| Product | Synthetic Strategy | Key Precursor | Reagents | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl-3-nitrodibenzofuran | Pschorr-type Cyclization | N-(3,5-Dimethyl-4-nitro-2-phenoxyphenyl)acetamide | H₂SO₄/H₂O, NaNO₂ | thieme-connect.de |

| 4-Nitro-dibenzofurans | Double Functionalization | 2-Amino-2'-hydroxy-1,1'-biaryls | Not specified | researchgate.netacs.org |

Synthetic Pathways to Phenyldibenzofuran-1,2-dicarboximide Derivatives

Phenyldibenzofuran-1,2-dicarboximide derivatives represent a class of compounds with a more complex, functionalized structure. The synthesis of these molecules often involves the construction of the dibenzofuran core from precursors already containing the necessary functionalities for imide ring formation.

A notable pathway involves the autoxidation of N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide and its corresponding 4-phenyl derivative. publish.csiro.au This reaction, conducted in a benzene (B151609) solution, proceeds through a ground-state process that rearranges the initial tetrahydrodibenzofuran system to the more thermodynamically stable 1,2,3,4-tetrahydrodibenzofuran (B168581) moiety. publish.csiro.au The resulting stereoisomeric 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofuran intermediates can then be converted to the desired aromatic dicarboximide. publish.csiro.au

Specifically, warming the hydroperoxide intermediates in a chloroform (B151607) solution leads to the formation of products including 4-methyl-N-phenyldibenzofuran-1,2-dicarboximide. publish.csiro.au This demonstrates a method where the final aromatization step also generates the fully conjugated dibenzofuran system.

Table 3: Synthesis of a Phenyldibenzofuran-1,2-dicarboximide Derivative

| Target Compound | Starting Material | Key Intermediate | Reaction Condition | Reference |

|---|

Methodological Advancements in Sustainable and Efficient this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes, often referred to as "green chemistry." wisdomgale.com The principles of green chemistry—such as maximizing atom economy, using safer solvents, employing catalytic reactions, and reducing energy consumption—are being increasingly applied to the synthesis of complex molecules like this compound.

Efficiency in dibenzofuran synthesis is often achieved through the use of transition-metal catalysts, which can facilitate reactions with high yields and selectivity under milder conditions than classical methods. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are cornerstones of modern aryl-aryl and aryl-heteroatom bond formation, respectively, and are central to many dibenzofuran syntheses. vulcanchem.comacs.org For example, a Pd-catalyzed cyclization of o-iodophenols with silylaryl triflates provides an efficient route to the dibenzofuran core. nih.gov One report highlights a phenyldibenzofuran synthesis with an 88% yield using such a method. sci-hub.se

Sustainable synthesis also focuses on the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption. wisdomgale.com The use of modulators in microwave-assisted synthesis of metal-organic frameworks (Fe-MOFs) has shown enhanced catalytic performance, a principle that could be adapted for catalyzed syntheses of organic molecules. nih.gov

The choice of solvents and reagents is another key aspect of sustainable synthesis. The development of reactions that can be performed in water or bio-based solvents like Cyrene reduces reliance on hazardous, petroleum-derived solvents. chemanager-online.com Furthermore, employing biocatalysis, using enzymes or microorganisms, offers a highly specific and sustainable alternative for certain transformations, often proceeding under mild conditions with minimal waste. wisdomgale.com While specific applications of these green methodologies to this compound are still emerging, the general trend in organic synthesis points towards the adoption of these more sustainable and efficient practices.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Phenyldibenzofuran in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel 4-Phenyldibenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including novel derivatives of this compound. nih.govorganicchemistrydata.orgresearchgate.net Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework of a molecule, confirming the precise connectivity and arrangement of atoms.

For a newly synthesized this compound derivative, NMR analysis serves to verify the successful coupling of the phenyl group at the 4-position of the dibenzofuran (B1670420) core. In a typical ¹H NMR spectrum, the protons on the dibenzofuran and the appended phenyl ring would appear as distinct signals in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) arise from the spin-spin interactions between neighboring protons, allowing for the assignment of each proton to its exact position on the molecular skeleton.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment. Quaternary carbons, such as those at the fusion points of the rings and the point of attachment of the phenyl group, are readily identified by their lack of signal in DEPT-135 experiments and their characteristic shifts in the standard ¹³C spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further definitive evidence by showing correlations between coupled protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This collective data allows for the complete and confident assignment of the molecular structure. researchgate.net

Predicted NMR Data for this compound

The following table presents predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, in a standard solvent like CDCl₃. These predictions are based on established substituent effects and data from analogous aromatic systems.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 7.9 - 8.1 (d) | ~ 122 - 124 |

| 2 | ~ 7.3 - 7.5 (t) | ~ 121 - 123 |

| 3 | ~ 7.4 - 7.6 (t) | ~ 127 - 129 |

| 4a | - | ~ 124 - 126 |

| 4b | - | ~ 155 - 157 |

| 5a | - | ~ 156 - 158 |

| 6 | ~ 7.6 - 7.8 (d) | ~ 111 - 113 |

| 7 | ~ 7.4 - 7.6 (t) | ~ 123 - 125 |

| 8 | ~ 7.3 - 7.5 (t) | ~ 121 - 123 |

| 9 | ~ 7.5 - 7.7 (d) | ~ 120 - 122 |

| 9a | - | ~ 129 - 131 |

| 1' (Phenyl) | - | ~ 139 - 141 |

| 2'/6' (Phenyl) | ~ 7.7 - 7.9 (d) | ~ 129 - 131 |

| 3'/5' (Phenyl) | ~ 7.5 - 7.7 (t) | ~ 128 - 130 |

| 4' (Phenyl) | ~ 7.4 - 7.6 (t) | ~ 127 - 129 |

| Note: This is an interactive data table. Values are predictive. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Profiling of Phenyldibenzofurans in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a complex mixture. escholarship.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like phenyldibenzofurans. In environmental and geochemical research, GC-MS is the standard method for profiling isomers of phenyldibenzofuran found in matrices such as crude oil, coal, and source rock extracts. researchgate.netopenreadings.eu

The gas chromatograph separates the isomers based on their boiling points and interactions with the GC column's stationary phase. Generally, all phenyldibenzofuran isomers (1-, 2-, 3-, and this compound) have the same mass, but they elute from the GC column at slightly different times (retention times), allowing for their separation. edinst.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, producing a mass spectrum that serves as a molecular fingerprint for identification.

Research in geochemistry has utilized GC-MS to investigate the distribution of phenyldibenzofuran isomers as potential indicators of the maturity of sedimentary organic matter. In multiple studies of source rock extracts, this compound has been identified as a major isomer. For instance, an analysis of rock extracts from the Niger Delta basin found that among the phenyldibenzofuran isomers, this compound was the most abundant, while 1-phenyldibenzofuran (B3055187) was the least abundant. researchgate.net This suggests that the relative abundance of these isomers, which can be precisely quantified by GC-MS, can provide valuable geochemical information.

Reported Abundance of Phenyldibenzofuran Isomers in Geochemical Samples

The following table summarizes findings on the relative abundance of phenyldibenzofuran isomers from GC-MS analyses of geological samples.

| Isomer | Relative Abundance in Niger Delta Source Rock | General Finding in Mature Coals |

| 1-Phenyldibenzofuran | Least Abundant | Variable |

| 2-Phenyldibenzofuran (B1625481) | Intermediate Abundance | Often dominant in lower maturity samples |

| 3-Phenyldibenzofuran (B1622423) | Intermediate Abundance | Often dominant in lower maturity samples |

| This compound | Most Abundant researchgate.net | Abundant in higher maturity samples openreadings.eu |

| Note: This is an interactive data table based on published research findings. |

Electrochemical Characterization through Cyclic Voltammetry for Electronic Structure Investigation in Organic Electronics

By measuring the potentials at which a compound is oxidized and reduced, the HOMO and LUMO energy levels can be estimated relative to a known reference standard. The difference between the HOMO and LUMO levels defines the electrochemical energy gap, which is a key indicator of the material's electronic properties. For a material like this compound, its rigid, aromatic structure suggests potential for good charge transport and a high triplet energy, making it and its derivatives interesting candidates as host materials in OLEDs.

A study on a related compound, 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, which contains the this compound moiety, used CV to determine its energy structure for application as an OLED host material. The investigation revealed a high triplet energy, which is crucial for preventing energy loss from the light-emitting guest molecule to the host matrix in phosphorescent or TADF-based OLEDs.

Electronic Properties of a this compound-Containing Host Material

This table presents the key electronic parameters determined for the host material 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, as derived from experimental measurements including cyclic voltammetry.

| Parameter | Value (eV) | Significance in Organic Electronics |

| HOMO Level | -5.89 | Energy required to remove an electron (hole injection/transport) |

| LUMO Level | -2.29 | Energy released when adding an electron (electron injection/transport) |

| Electrochemical Energy Gap | 3.60 | Difference between HOMO and LUMO; relates to electronic stability |

| Triplet Energy (E_T) | 2.88 | Minimum energy of the triplet excited state; crucial for hosting blue emitters |

| Note: This is an interactive data table. Data is for a derivative containing the this compound structure. |

Photophysical Characterization through Absorption and Emission Spectroscopy

Absorption (UV-Vis) and emission (fluorescence or photoluminescence) spectroscopy are fundamental techniques for investigating how a molecule interacts with light. These methods provide insights into the electronic transitions within a molecule and are essential for characterizing materials for optoelectronic applications. nih.gov

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. For an aromatic compound like this compound, absorption occurs primarily in the ultraviolet region due to π-π* electronic transitions within the conjugated system. The onset of the absorption spectrum can be used to calculate the optical energy gap, which corresponds to the energy required to promote an electron from the HOMO to the LUMO upon photoexcitation.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum. The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY).

Studies on derivatives like 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran have utilized these techniques to establish the material's energy structure. Furthermore, research on the isomer 3-phenyldibenzofuran has involved measuring its UV and fluorescence spectra in cyclohexane (B81311) to study how molecular symmetry affects luminescence properties. These studies indicate that the phenyldibenzofuran scaffold possesses the necessary photophysical properties for applications in areas like OLEDs and fluorescent probes.

Representative Photophysical Data for a Dibenzofuran-Based Material

The table below shows representative photophysical data for a dibenzofuran-based compound, illustrating the type of information obtained from absorption and emission spectroscopy.

| Parameter | Typical Value/Range | Information Gained |

| Absorption Maximum (λ_abs) | 250 - 350 nm | Wavelength of maximum light absorption (related to π-π* transitions) |

| Emission Maximum (λ_em) | 350 - 450 nm | Wavelength of maximum fluorescence |

| Stokes Shift (λ_em - λ_abs) | 50 - 100 nm | Energy loss between absorption and emission |

| Optical Band Gap (from absorption onset) | ~3.0 - 3.5 eV | Energy difference between ground and first excited singlet state |

| Photoluminescence Quantum Yield (PLQY) | 0.1 - 0.8 (10-80%) | Efficiency of the light emission process |

| Note: This is an interactive data table. Values are representative for this class of compounds. |

Computational Chemistry and Theoretical Investigations of 4 Phenyldibenzofuran

Quantum Chemical Approaches to 4-Phenyldibenzofuran and its Isomers

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound. These calculations provide a detailed picture of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) Calculations for Thermodynamic Stability and Molecular Conformation

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and thermodynamic properties of molecules. numberanalytics.com DFT calculations have been instrumental in determining the relative stability of phenyldibenzofuran (PhDBF) isomers. Studies have shown that the thermodynamic stability of PhDBF isomers follows the order: 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF. cup.edu.cndoi.org This stability trend is attributed to steric hindrance effects between the phenyl and dibenzofuran (B1670420) moieties. cup.edu.cn

DFT is also a valuable tool for constructing compositional phase diagrams, which are crucial for understanding the thermodynamic stability of compounds and predicting equilibrium chemical reactions. materialsproject.org The accuracy of DFT calculations for thermodynamic properties, such as formation enthalpies, can be further enhanced by incorporating machine learning techniques. arxiv.org

Table 1: Thermodynamic Stability of Phenyldibenzofuran Isomers

| Isomer | Relative Stability |

| This compound | Most Stable |

| 2-Phenyldibenzofuran (B1625481) | |

| 3-Phenyldibenzofuran (B1622423) | |

| 1-Phenyldibenzofuran (B3055187) | Least Stable |

This table illustrates the relative thermodynamic stability of the four main isomers of phenyldibenzofuran as determined by DFT calculations. cup.edu.cndoi.org

The molecular conformation, or the spatial arrangement of atoms, is another key aspect investigated using DFT. The planarity of the molecule, including the dihedral angle between the phenyl and dibenzofuran rings, significantly influences its electronic properties. unlv.edu For instance, computational optimization of similar extended aromatic systems has shown that planarity can be achieved, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). unlv.edu

Ab Initio Methods, Including SCF, Configuration Interaction (CI), and MP2 Calculations, for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Self-Consistent Field (SCF), Configuration Interaction (CI), and Møller-Plesset perturbation theory of the second order (MP2), provide a high level of accuracy for calculating electronic properties. numberanalytics.comumich.edu

These methods are crucial for understanding the electronic structure, which includes the distribution of electrons and the energies of molecular orbitals. researchgate.net For example, calculations on related aromatic systems have shown that the HOMO and LUMO can be localized on different parts of the molecule, which has important implications for its charge-transporting properties. nycu.edu.tw The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the electronic and optical properties of a material. nih.gov

While highly accurate, methods like full configuration interaction (FCI) are computationally expensive. umich.edu To address this, incremental FCI methods have been developed to provide a balance between accuracy and computational cost, making it feasible to study larger molecules. umich.edu

Semi-Empirical Theoretical Studies (e.g., INDO Calculations) on Electronic Structure

Semi-empirical methods, such as Intermediate Neglect of Differential Overlap (INDO), offer a computationally less expensive alternative to ab initio methods. uni-muenchen.dewustl.edu These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters. uni-muenchen.deslideserve.com

The ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method, a development of INDO, is particularly useful for calculating the electronic spectra of a wide range of molecules. wikipedia.org ZINDO/S, a specific parameterization of the method, is used to calculate excited states and electronic transitions, providing insights into the molecule's absorption and emission properties. wikipedia.org

While semi-empirical methods are faster, they have limitations. Their accuracy is dependent on the availability of suitable parameters for the atoms in the molecule, and they may not perform well for systems with features like hydrogen bonding or for transition states. slideserve.com

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between molecules, MD can provide valuable insights into the dynamics and intermolecular forces that govern the behavior of materials in the condensed phase. chemrxiv.org

In the context of this compound and related compounds, MD simulations can be used to understand how these molecules interact with each other and with their environment. These simulations can reveal details about intermolecular forces such as van der Waals interactions, hydrogen bonding (if applicable in derivatives), and π-π stacking interactions between aromatic rings. mdpi.comnih.gov

For instance, MD simulations have been employed to study the interaction mechanisms between small molecules and larger biological systems, such as proteins, by analyzing binding free energies and identifying key interacting residues. mdpi.com Similarly, MD has been used to investigate the fractionation of related dibenzofuran compounds during petroleum migration, highlighting the role of intermolecular interactions with mineral surfaces. researchgate.net The temperature dependence of these intermolecular interactions can also be probed using MD, providing a more complete picture of the system's dynamics. chemrxiv.org

Elucidation of Reaction Mechanisms Involving this compound via Computational Methods

Computational methods are indispensable for elucidating the complex mechanisms of chemical reactions. numberanalytics.combilkent.edu.tr By mapping out the potential energy surface of a reaction, these methods can identify transition states, which are the high-energy intermediates that govern the reaction rate and pathway. numberanalytics.comims.ac.jp

For reactions involving this compound, computational approaches can be used to understand its formation and subsequent transformations. For example, the synthesis of phenyldibenzofuran derivatives can occur through reactions like the Ullmann reaction or Suzuki-Miyaura coupling, and computational studies can shed light on the step-by-step mechanism of these processes. researchgate.net Autoxidation reactions of related tetrahydrodibenzofuran derivatives, leading to rearranged and more stable products, have also been investigated, demonstrating the utility of these methods in understanding reaction pathways. researchgate.net

DFT is a common method for studying reaction mechanisms, offering a good balance of accuracy and computational cost. numberanalytics.com More accurate but computationally intensive post-Hartree-Fock methods can also be employed for greater precision. numberanalytics.com The insights gained from these computational studies can guide the design of more efficient synthetic routes and the development of new catalysts. numberanalytics.combilkent.edu.tr

Computational Design and Prediction of Novel this compound-Based Materials

The principles of computational chemistry are increasingly being applied to the design and prediction of new materials with desired properties. core.ac.uktudelft.nl By leveraging computational screening and property prediction, researchers can identify promising candidates for various applications, accelerating the materials discovery process. paacademy.com

In the context of this compound, its rigid and planar structure, coupled with its electronic properties, makes it an interesting building block for novel organic electronic materials. Computational design can be used to explore how modifications to the this compound core, such as the addition of different functional groups, can tune its electronic and optical properties. unlv.edunycu.edu.tw

For example, DFT calculations can predict the HOMO and LUMO energy levels of hypothetical derivatives, which are crucial for their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nycu.edu.twescholarship.org By systematically exploring a virtual library of this compound-based molecules, computational methods can identify derivatives with optimized charge transport properties, light absorption characteristics, and thermal stability. arxiv.orgnih.gov This rational design approach, guided by computational insights, can significantly streamline the development of next-generation organic materials.

Computational Methods in Medicinal Chemistry Applied to this compound Derivatives

The application of computational techniques in the study of this compound derivatives allows for the prediction of their biological activity and the elucidation of their mechanism of action. These in silico methods are instrumental in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. tandfonline.comresearchgate.net This method is crucial for understanding the interactions between a ligand, like a this compound derivative, and its biological target at the atomic level. researchgate.net The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their binding affinity. researchgate.net

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on the broader class of dibenzofuran derivatives provides a clear blueprint for how such investigations would proceed. For instance, in a study of novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), molecular docking was used to elucidate the binding mode of the most active compounds. nih.govoncotarget.comnih.gov The docking simulation for the most potent compound, 10a, revealed that it achieved its high inhibitory activity and selectivity by interacting with unique peripheral binding pockets near the active site of PTP-MEG2. nih.govoncotarget.comnih.gov Such studies typically identify key amino acid residues involved in the interaction, which can be through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

Table 1: Illustrative Molecular Docking Results for Dibenzofuran Derivatives against PTP-MEG2

| Compound | Target Protein | IC50 (μM) | Key Interactions Noted in Docking Study |

| 10a | PTP-MEG2 | 0.32 | Targeting unique nearby peripheral binding pockets and the active site. nih.govoncotarget.comnih.gov |

| Other Derivatives | PTP-MEG2 | 0.32–5.35 | Mild inhibitory activities. nih.gov |

This table is illustrative of studies on dibenzofuran derivatives and provides a framework for potential findings for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ijnrd.orgneovarsity.org These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that influence their potency. ijnrd.org Pharmacophore modeling, a related technique, identifies the three-dimensional arrangement of essential features that a molecule must possess to be active at a specific biological target. mdpi.comdergipark.org.tr

For the dibenzofuran class of compounds, 3D-QSAR and pharmacophore modeling have been successfully applied to understand their inhibitory activity against PTP-MEG2. nih.govoncotarget.comnih.gov Using the "HipHop" technique, a pharmacophore model was generated that identified key features for activity: one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features. nih.govoncotarget.comnih.gov The study revealed that the fluoro-phenyl group contributed to the aromatic property, while the isopropyl and phenyl groups, along with an ethyl moiety, were responsible for the hydrophobic interactions. nih.gov The carbonyl oxygen and an alkyloxy group's oxygen atom were identified as crucial hydrogen bond acceptors. nih.gov

Similarly, a study on dibenzofuran and dibenzothiophene (B1670422) derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12) utilized 2D and 3D-QSAR techniques. tandfonline.comtandfonline.com This analysis highlighted the importance of a carboxylic group for binding to the catalytic zinc ion and the favorable contribution of steric and hydrophobic groups near the furan (B31954) ring for enhanced inhibition. tandfonline.comtandfonline.com

Table 2: Pharmacophore Features Identified for Active Dibenzofuran Derivatives

| Study Focus | Method | Key Pharmacophoric Features Identified |

| PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | One Ring Aromatic (RA), Three Hydrophobic (Hyd), Two Hydrogen Bond Acceptors (HBA). nih.govoncotarget.comnih.gov |

| MMP-12 Inhibition | 2D & 3D-QSAR | Carboxylic group, i-propyl sulfonamido carboxylic acid function, steric and hydrophobic groups near the furan ring. tandfonline.comtandfonline.com |

This table showcases findings for the broader dibenzofuran class, which would inform similar studies on this compound.

Grand Canonical Monte Carlo Simulations for Cryptic Binding Site Analysis

Grand Canonical Monte Carlo (GCMC) is a simulation method that is particularly useful for studying systems with a fluctuating number of particles, such as the exchange of water molecules between a protein's binding site and the bulk solvent. nih.gov This technique can be applied to compute ligand-protein binding free energies and to identify multiple potential ligand binding sites across a protein's surface. dergipark.org.trnih.gov

A significant challenge in drug discovery is the presence of "cryptic" binding sites, which are pockets on a protein surface that are not apparent in the unbound (apo) structure but become accessible when a ligand binds. GCMC simulations, often coupled with molecular dynamics (MD), are powerful tools for identifying and characterizing these cryptic sites. By allowing for the insertion and deletion of molecules (like water or small molecular fragments) during the simulation, GCMC can effectively sample the conformational landscape of the protein and reveal hidden binding opportunities. nih.gov

While no specific GCMC studies on this compound for cryptic binding site analysis have been published, the methodology is broadly applicable. For a target protein of interest for this compound, a GCMC simulation could be employed to predict the location of water molecules in the binding site. researchgate.net The displacement of these water molecules upon ligand binding is a critical component of the binding free energy. GCMC can help in accurately calculating this contribution, especially for buried binding sites where water exchange is slow and difficult to sample with standard MD simulations. nih.gov This approach would be invaluable for understanding the binding thermodynamics of this compound derivatives and for discovering novel, potentially more selective, binding pockets.

Applications of 4 Phenyldibenzofuran in Advanced Materials Science

Utilization as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the host material plays a pivotal role in the emissive layer, where it serves as a matrix for the light-emitting dopant molecules. ossila.com An effective host material must facilitate efficient charge transport and transfer its energy to the emitter. ossila.comnoctiluca.eu Dibenzofuran-based compounds, including 4-Phenyldibenzofuran, have been investigated as host materials due to their high triplet energy and good thermal stability. noctiluca.eursc.org

Analysis of Triplet Energy Levels and Their Significance for Emitter Hosting in OLEDs

A critical parameter for a host material in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs is its triplet energy (T1) level. openreadings.eu To prevent the back-transfer of energy from the emitter to the host, the host's triplet energy must be higher than that of the emitter. openreadings.eu

Research has shown that dibenzofuran (B1670420) derivatives possess high triplet energies. For instance, a dibenzofuran-based host material, 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, was found to have a triplet energy of 2.88 eV. openreadings.eu This high triplet energy makes it a suitable host for blue TADF emitters like DMeCzIPN. openreadings.eu Similarly, other dibenzofuran-containing bipolar host materials have been synthesized, exhibiting high triplet energies, with some reaching over 3.10 eV. rsc.org For example, 4-DBFBI and 5-DBFBI, which combine dibenzofuran and benzimidazole (B57391) moieties, have triplet energies of 3.06 eV and 2.96 eV, respectively. rsc.org The direct connection of a donor group to a triazine core in carbazole (B46965) derivatives has also been shown to yield high triplet state energies of 2.97 eV and 3.07 eV, which is essential for hosting blue TADF emitters. nih.gov

| Compound/Material | Triplet Energy (T1) Level (eV) | Reference |

| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | 2.88 | openreadings.eu |

| 4-DBFBI | 3.06 | rsc.org |

| 5-DBFBI | 2.96 | rsc.org |

| CTRZ (carbazole derivative) | 2.97 | nih.gov |

| ATRZ (acridine derivative) | 3.07 | nih.gov |

| TCTA | 2.82 | researchgate.net |

| CBP | 2.55 | researchgate.net |

| TPBi | 2.74 | researchgate.net |

| TmPyPB | 2.78 | researchgate.net |

Optimization Studies of Emitter-Host Concentrations for Enhanced Photoluminescence Quantum Yield

In a study involving the host material 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran and the TADF emitter DMeCzIPN, the optimal emitter concentration was determined to be 20%. openreadings.eu This concentration resulted in the highest measured PLQY of 66.3%. openreadings.eu For blue TADF devices using 4-DBFBI and 5-DBFBI as hosts, the maximum external quantum efficiencies were achieved with a 20 wt% doping concentration of the blue TADF dopant PXB-DI. rsc.org Other studies have also highlighted the importance of doping concentration, with one reporting that OLEDs using a BPSPXZ emitter at concentrations from 5 to 60 wt% could all achieve an external quantum efficiency (EQE) of over 20%. nih.gov

| Host Material | Emitter | Optimal Emitter Concentration | Maximum Photoluminescence Quantum Yield (PLQY) | Reference |

| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | DMeCzIPN | 20% | 66.3% | openreadings.eu |

| 4-DBFBI | PXB-DI | 20 wt% | N/A (Device EQE of 31.8%) | rsc.org |

| 5-DBFBI | PXB-DI | 20 wt% | N/A (Device EQE of 32.5%) | rsc.org |

| BPSPXZ (as emitter) | N/A (in host) | 5-60 wt% | N/A (Device EQE over 20%) | nih.gov |

Electro-Optical Characterization for Evaluation of Device Efficiency and Operational Stability

The performance of an OLED is ultimately evaluated by its electro-optical characteristics, which include current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability. openreadings.euresearchgate.net

OLEDs fabricated using 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran as the host material exhibited a low turn-on voltage of 2.6 V and reached a high luminance of 32,400 cd/m² at a current density of 332 mA/cm². openreadings.eu These devices demonstrated a maximum external quantum efficiency of up to 8%. openreadings.eu Importantly, they showed good operational stability, with an efficiency decrease of only 0.34% in the commercially relevant brightness range of 100 to 1000 cd/m². openreadings.eu The lifetime to half of the initial brightness (LT50) was 245 hours at an initial luminance of 100 cd/m². openreadings.eu

In another example, blue TADF devices with 4-DBFBI as the host material showed a very low efficiency roll-off, maintaining 93% of its peak efficiency up to a luminance of 1000 cd/m². rsc.org This excellent stability is attributed to the well-balanced charge transporting ability of the host material. rsc.org

| Host Material | Key Electro-Optical Performance Metrics | Reference |

| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | Turn-on Voltage: 2.6 V; Max. Luminance: 32,400 cd/m²; Max. EQE: 8%; LT50 @ 100 cd/m²: 245 hours | openreadings.eu |

| 4-DBFBI | Max. EQE: 31.8%; Low efficiency roll-off (0.93 up to 1000 cd m−2) | rsc.org |

| 5-DBFBI | Max. EQE: 32.5% | rsc.org |

Exploration of this compound in Other Organic Electronic and Photonic Devices

While the primary application focus for this compound and its derivatives has been in OLEDs, the fundamental properties that make them suitable for this purpose also suggest their potential in other organic electronic and photonic devices. The combination of a dibenzofuran moiety, known for its electron-transporting character, with other functional groups can lead to materials with ambipolar charge transport properties. rsc.org

For instance, dibenzofuran has been used as a p-type unit in bipolar host materials for phosphorescent OLEDs. rsc.org This suggests that by appropriate molecular design, this compound could be adapted for use in devices that require balanced hole and electron transport, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. researchgate.netsigmaaldrich.com The development of organic semiconductors is central to the advancement of these technologies. ncsu.edu While specific research on this compound in these areas is less documented, the broader class of dibenzofuran-based materials continues to be an active area of investigation for various organic electronic applications.

Geochemical and Environmental Research into 4 Phenyldibenzofuran

Occurrence and Distribution of 4-Phenyldibenzofuran Isomers in Natural Geological Formations (Coals, Source Rocks, Crude Oils)

Phenyldibenzofurans (PhDBFs) are a group of oxygen-containing heterocyclic aromatic compounds found in various geological materials. doi.orgcup.edu.cn Four primary isomers have been identified: 1-phenyldibenzofuran (B3055187), 2-phenyldibenzofuran (B1625481), 3-phenyldibenzofuran (B1622423), and this compound. doi.orguj.edu.pl These compounds have been detected in diverse geological settings, including coals, source rocks, and crude oils. doi.orgcas.cnresearchgate.net

The distribution of these isomers is not uniform and appears to be influenced by the depositional environment and thermal history of the organic matter. For instance, PhDBFs have been identified for the first time in coals from the East China Sea Shelf and the Ordos basins. doi.org They have also been reported in charcoal-bearing sediments, shales, carbonates, and crude oils. doi.orgcup.edu.cn

In many geological samples, this compound is the most abundant isomer, while 1-phenyldibenzofuran is often the least abundant. cas.cnresearchgate.netresearchgate.net This distribution pattern has been observed in source rocks and crude oils from various basins, including the Niger Delta, and the Liaohe, Tarim, and Beibuwan Basins in China. cas.cnresearchgate.net The relative concentrations of PhDBF isomers can vary significantly. For example, in source rocks from the Niger Delta, the abundance of C0-, C1-, and C2-dibenzofurans ranges from 1.75% to 29.82%, 27.60% to 40.52%, and 29.66% to 68.89%, respectively, with C2-dibenzofurans being dominant. cas.cn

The stability of the PhDBF isomers follows the order: 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF. doi.orgcup.edu.cn This inherent stability of the this compound isomer likely contributes to its prevalence in mature geological samples.

This compound as a Geochemical Thermal Maturity Indicator

The relative abundance of this compound and its isomers has shown potential as an indicator of the thermal maturity of organic matter in geological formations.

Development and Validation of Phenyldibenzofuran Ratio-1 (PhFR-1) and Phenyldibenzofuran Ratio-2 (PhFR-2) as Maturity Indices

To quantify the relationship between PhDBF distribution and thermal maturity, two ratios have been proposed:

Phenyldibenzofuran Ratio-1 (PhFR-1): 4-PhDBF / 2-PhDBF doi.orgcas.cn

Phenyldibenzofuran Ratio-2 (PhFR-2): 4-PhDBF / (2-PhDBF + 3-PhDBF) doi.orgcas.cn

Studies have shown that both PhFR-1 and PhFR-2 values tend to increase with greater burial depth and thermal maturity. cas.cnresearchgate.net For example, in source rocks from the Niger Delta, PhFR-1 values ranged from 0.13 to 1.20 and PhFR-2 values from 0.11 to 2.11, with both ratios showing a gradual increase with maturity. cas.cnresearchgate.net These ratios have been validated as useful maturity indicators, particularly for mature sediments and coals with high thermal maturity (≥ 1.0 %Ro). doi.orgcas.cn

Correlations between PhFRs and Established Thermal Maturity Parameters (e.g., Vitrinite Reflectance, Tmax)

The PhFR-1 and PhFR-2 ratios have demonstrated good correlations with established thermal maturity indicators such as vitrinite reflectance (%Ro) and the maximum temperature of pyrolysis (Tmax). doi.orgcas.cn

For coals with high thermal maturity (≥ 1.0 %Ro), the following calibrations have been established:

%Rc = 3.0 × PhFR-1/100 + 1.0 (R² = 0.95) doi.orgcup.edu.cn

%Rc = 7.0 × PhFR-2/100 + 1.0 (R² = 0.96) doi.orgcup.edu.cn

In source rocks from the Niger Delta, with maturity levels up to VRc ≈ 0.77% and Tmax ≈ 443 °C, PhFR-1 and PhFR-2 also showed good correlations with calculated vitrinite reflectance and Tmax. cas.cnresearchgate.net This relationship, however, can be complex, as Tmax itself has a variable correlation with vitrinite reflectance, influenced by factors like kerogen type. researchgate.netsearchanddiscovery.com

Below is a table showcasing the correlation of PhFR-1 and PhFR-2 with various maturity parameters in source rocks from the Niger Delta.

| Sample | Depth (m) | VRc (%) | Tmax (°C) | PhFR-1 | PhFR-2 |

| A | 2500 | 0.60 | 430 | 0.13 | 0.11 |

| B | 2800 | 0.65 | 435 | 0.45 | 0.38 |

| C | 3200 | 0.70 | 440 | 0.88 | 0.75 |

| D | 3500 | 0.77 | 443 | 1.20 | 2.11 |

This table is a representation of the trend described in the source material. Actual values may vary. cas.cnresearchgate.net

Influence of Thermal Maturation on the Isomeric Distributions of Phenyldibenzofurans

Thermal maturation significantly influences the relative concentrations of PhDBF isomers. As thermal maturity increases, the concentration of the more stable this compound tends to increase relative to the less stable 2-phenyldibenzofuran and 3-phenyldibenzofuran. doi.orgcup.edu.cn In lower maturity samples (< 0.8 %Ro), either 2-PhDBF or 4-PhDBF can be the dominant isomer. cup.edu.cn However, in samples with higher maturity (> 1.0 %Ro), 4-PhDBF becomes distinctly abundant. cup.edu.cn This shift in isomeric distribution is the basis for the utility of PhFR-1 and PhFR-2 as maturity indicators. In highly mature samples (%Ro > 1.3), 4-PhDBF is often the dominant isomer, with other isomers present only in trace amounts or being absent. doi.orgcup.edu.cn

Implications for Characterization of Paleo-Depositional Environments

The presence and distribution of phenyldibenzofurans, in conjunction with other biomarkers, can provide insights into the paleo-depositional environment. The formation of PhDBFs is thought to be favored in oxic sedimentary environments. doi.orgcup.edu.cn The relative abundance of alkyldibenzofurans to alkyldibenzothiophenes has been widely used to infer paleoenvironments. doi.orgcup.edu.cn

Specifically, dibenzofurans are often more abundant in terrestrial source rocks and coals, suggesting a link to freshwater depositional settings. cas.cn In contrast, sulfur-containing compounds like dibenzothiophenes are more prevalent in marine shales and carbonates. cas.cn Therefore, the ratio of these compound classes can help differentiate between marine and non-marine depositional environments. nih.gov

Investigation of Formation Mechanisms of Phenyldibenzofurans in Geological Processes (Diagenesis, Catagenesis)

The precise formation mechanism of phenyldibenzofurans in geological settings is still a subject of research, with several proposed pathways. doi.orgcup.edu.cn It is generally believed that PhDBFs are formed during diagenesis or early catagenesis. doi.orgcup.edu.cn

One proposed mechanism involves the diagenetic or catagenetic oxidation of organic matter within sedimentary rocks. doi.orgcup.edu.cn Another theory suggests that PhDBFs could be intermediates in the transformation of dibenzofuran (B1670420) into more condensed aromatic compounds at high thermal maturity. doi.orgcup.edu.cn There are also suggestions that PhDBFs may be derived from carbohydrates or formed during combustion processes in the case of charcoal-bearing sediments. doi.orgcup.edu.cn The formation of PhDBFs could also involve a phenyl radical mechanism, specifically the phenyl free radical substitution of dibenzofuran. doi.orgcup.edu.cn

Research on the Environmental Fate and Transport of this compound

The environmental fate and transport of a chemical compound describe its movement and transformation in the environment. cdc.govhyperwriteai.com These processes are critical for understanding the potential for exposure and the environmental persistence of substances like this compound. cdc.govtoxicfreefuture.org Key factors influencing fate and transport include a substance's physical and chemical properties, its susceptibility to degradation processes, and its mobility in different environmental media such as soil, water, and air. cdc.govepa.gov

Research indicates that this compound has been identified in environmental samples, particularly in sediments. bver.co.krresearchgate.net Its presence in these compartments suggests a degree of environmental persistence. The processes that govern the environmental fate of organic compounds like this compound can be broadly categorized into transport and transformation processes. cdc.govdtic.mil

Transport Processes:

Transport refers to the movement of a chemical within or between different environmental compartments. cdc.govhyperwriteai.com For a compound like this compound, which is a solid with a relatively high molecular weight and low water solubility, its mobility in the environment is expected to be influenced by its partitioning behavior. nih.gov

Mobility in Soil: The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc), which describes its tendency to bind to organic matter in the soil. chemsafetypro.comreachonline.eu A high Koc value indicates that the chemical will be strongly adsorbed to soil particles, resulting in low mobility and a reduced likelihood of leaching into groundwater. cdc.govchemsafetypro.com Conversely, a low Koc value suggests higher mobility. chemsafetypro.com While specific Koc values for this compound are not readily available in the reviewed literature, its hydrophobic nature, implied by its structure, suggests it would likely have a high affinity for organic carbon in soil and sediment. bver.co.krresearchgate.net This strong sorption would limit its movement through the soil column. bver.co.kr

Long-Range Transport: Persistent organic pollutants can be transported over long distances through atmospheric and oceanic currents. undp.orgeuropa.eu While there is no specific data on the long-range transport of this compound, its detection in Arctic sediments from Kongsfjorden, Svalbard, alongside other polycyclic aromatic hydrocarbons (PAHs), suggests the potential for such transport. bver.co.kr

Transformation Processes:

Transformation processes involve the chemical or biological alteration of a substance in the environment. epa.govup.pt These processes are crucial in determining the persistence of a compound.

Biodegradation: This process involves the breakdown of organic substances by microorganisms. miljodirektoratet.noenviro.wiki The rate and extent of biodegradation depend on the chemical structure of the compound and environmental conditions such as the presence of suitable microorganisms, oxygen levels, and temperature. miljodirektoratet.nopjoes.com While specific studies on the biodegradation of this compound were not found, research on related compounds like dibenzofurans suggests that they can be degraded by certain bacteria and fungi, although often at slow rates. enviro.wiki The general pathway for the aerobic degradation of aromatic hydrocarbons involves the addition of oxygen by enzymes, leading to ring cleavage and further breakdown. enviro.wiki

Photodegradation: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. up.ptscispace.com Photodegradation can occur in the atmosphere, on soil surfaces, and in surface waters. up.ptcqvip.com The rate of photodegradation is dependent on the light-absorbing properties of the chemical and the intensity of solar radiation. mdpi.com Specific data on the photodegradation rates of this compound are not available in the reviewed literature.

Bioaccumulation: This refers to the accumulation of a substance in an organism at a rate faster than its elimination. hyperwriteai.com Chemicals with high octanol-water partition coefficients (Kow) are more likely to bioaccumulate in the fatty tissues of organisms. cdc.govherts.ac.uk The presence of this compound in sediment suggests a potential for bioaccumulation in sediment-dwelling organisms. bver.co.kr222.198.130 Studies on phenyldibenzofuran isomers have shown their presence in source rocks, indicating their long-term stability and potential for entering the food chain. researchgate.net

Environmental Concentrations:

Research in Kongsfjorden, Svalbard, has provided data on the concentration of various organic pollutants in sediments. While specific concentration values for this compound were not detailed in the primary text of the available study, it was detected as part of the analysis of substituted polycyclic aromatic hydrocarbons (SOs). bver.co.kr The study reported the total concentrations of different classes of PAHs in the sediments.

| PAH Class | Concentration Range (ng g⁻¹ dw) |

|---|---|

| Total PAHs (t-PAHs) | 6.1 to 2100 |

| Extended PAHs (e-PAHs) | 0.5 to 1000 |

| Alkyl-PAHs | 47 to 79,000 |

| Substituted PAHs (SOs) | 4.2 to 130 |

Catalytic Applications and Research Pertaining to 4 Phenyldibenzofuran and Its Derivatives

Investigation of 4-Phenyldibenzofuran as a Ligand or Component in Catalyst Design

The design of ligands is crucial for the development of highly efficient and selective catalysts. mdpi.comrsc.org Biaryl phosphine (B1218219) ligands, for instance, are known for their effectiveness in palladium-catalyzed cross-coupling reactions. rsc.org The tunability of these ligands allows for the creation of catalyst systems with broad scope and high reactivity.

While direct studies on this compound as a primary ligand are not extensively documented in the provided results, the broader class of dibenzofuran-containing structures is relevant. For example, the synthesis of dibenzofuran (B1670420) derivatives often involves palladium-catalyzed C-H/C-H oxidative homocoupling or intramolecular coupling reactions. researchgate.net This indicates the stability and compatibility of the dibenzofuran core under catalytic conditions.

The development of bifunctional ligands, which actively participate in the catalytic cycle, represents a significant advancement in catalyst design. nih.gov These ligands can enhance the affinity between the substrate and the catalyst and accelerate key reaction steps. nih.gov The rigid and planar structure of the dibenzofuran moiety could serve as a robust scaffold for the incorporation of such functional groups, although specific examples involving this compound are not detailed.

The table below summarizes various ligand types and their applications, providing a context for the potential roles of dibenzofuran-based ligands.

| Ligand Type | Metal | Application | Reference |

| Biaryl Phosphines | Palladium | Cross-coupling reactions | |

| Pincer-type Ligands | Ruthenium, Iron | Hydrogenation, Dehydrogenation | mdpi.com |

| Bifunctional Ligands | Palladium | C-H Activation | nih.gov |

| N-heterocyclic carbenes | Palladium | Sonogashira coupling, Benzofuran (B130515) synthesis | nih.gov |

Theoretical Modeling and Mechanistic Studies of Catalytic Processes Involving Dibenzofurans

Theoretical modeling and mechanistic studies are indispensable for understanding and optimizing catalytic reactions. danlehnherr.com Computational methods, such as Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, transition states, and the roles of various species involved in a catalytic cycle. mdpi.comfrontiersin.org

Mechanistic studies on the formation of dibenzofurans from precursors like phenanthrene (B1679779) and fluorene (B118485) have been conducted to understand their generation in combustion processes. mdpi.com These studies suggest that the oxidation of polycyclic aromatic hydrocarbons (PAHs) is a source of dibenzofuran. mdpi.com

In the context of photocatalysis, mechanistic investigations can distinguish between energy transfer and electron transfer pathways. aip.org Kinetic modeling can be used to simulate product formation over time and extract rate constants for individual reaction steps. aip.org

For catalytic reactions involving metal complexes, mechanistic studies help to elucidate the role of the ligand and the metal center. frontiersin.orgmdpi.com For example, in N-heterocyclic carbene (NHC) catalysis, mechanistic studies have revealed the involvement of specific intermediates like the Breslow intermediate. frontiersin.org Understanding the mechanism of catalyst activation and deactivation is also crucial for developing more robust and efficient catalysts. danlehnherr.com

The table below lists various techniques used in mechanistic studies of catalysis.

| Technique | Information Obtained | Reference |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, electronic structures. | mdpi.comfrontiersin.org |

| Kinetic Modeling | Reaction rates, rate constants, reaction mechanisms. | aip.orgmdpi.com |

| Transient Absorption Spectroscopy | Observation of short-lived reaction intermediates. | aip.org |

| Cyclic Voltammetry | Redox potentials of reaction components, electron transfer pathways. | aip.org |

| In-situ Spectroscopy (NMR, FTIR) | Real-time monitoring of reactant consumption and product formation. | aip.org |

Medicinal Chemistry and Pharmacological Research into 4 Phenyldibenzofuran Derivatives

Assessment of Cytotoxic Activities of Furan-Based and Dibenzofuran-Containing Derivatives

The cytotoxic potential of novel synthetic compounds is a primary indicator of their possible utility as anticancer agents. Research into a series of furan-based derivatives has demonstrated significant cytotoxic activity against human cancer cell lines. Specifically, a study evaluating newly synthesized furan-based compounds (designated 2–7) revealed that two derivatives, a pyridine (B92270) carbohydrazide (B1668358) (compound 4) and an N-phenyl triazinone (compound 7), exhibited notable cytotoxicity against the MCF-7 breast adenocarcinoma cell line. sci-hub.se

The effectiveness of these compounds was quantified by their half-maximal inhibitory concentration (IC₅₀) values. Compound 7 was the most potent, with an IC₅₀ of 2.96 µM, followed closely by compound 4 with an IC₅₀ of 4.06 µM. sci-hub.se These values are comparable to that of the known apoptosis inducer staurosporin (STU), which was used as a reference control. sci-hub.se To assess the selectivity of these compounds, their cytotoxicity was also tested against the non-cancerous MCF-10A breast cell line. The results indicated that the compounds were significantly less toxic to normal cells, with higher IC₅₀ values. sci-hub.se This selectivity is a crucial parameter in the development of chemotherapeutic agents, as it suggests a wider therapeutic window. The selectivity index (SI), calculated as the ratio of the IC₅₀ in the normal cell line to that in the cancer cell line, was 7.33 for compound 4 and 7.47 for compound 7, highlighting their selective action against MCF-7 cancer cells. sci-hub.se

| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on MCF-10A (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Pyridine carbohydrazide (4) | 4.06 | 29.76 | 7.33 |

| N-phenyl triazinone (7) | 2.96 | 22.12 | 7.47 |

| Staurosporin (STU) | 4.28 | Not Reported | Not Reported |

Investigations into Tubulin Polymerization Inhibitory Effects

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. researchgate.nettandfonline.com Agents that interfere with tubulin polymerization can arrest cell division and induce cell death. researchgate.net The cytotoxic furan-based derivatives, pyridine carbohydrazide (4) and N-phenyl triazinone (7), were investigated for their effects on tubulin assembly.

The study demonstrated that both compounds act as inhibitors of tubulin polymerization. sci-hub.secardiff.ac.uk This inhibitory effect disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The disruption leads to an arrest of the cell cycle in the G2/M phase. sci-hub.se This mechanism is a hallmark of several established chemotherapeutic agents. researchgate.net The ability of these furan-based derivatives to inhibit tubulin polymerization directly correlates with their observed cytotoxic and anti-proliferative activities against cancer cells. sci-hub.secardiff.ac.uk

Elucidation of Pro-apoptotic Mechanisms Induced by Phenyldibenzofuran Analogues in Biological Systems

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. google.com Many anticancer therapies function by inducing apoptosis in tumor cells. bham.ac.uk The highly cytotoxic furan-based derivatives, compounds 4 and 7, were found to induce cell death through an apoptotic cascade. sci-hub.se

Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. sci-hub.se Further investigation using annexin (B1180172) V/PI staining confirmed an apoptotic mechanism. sci-hub.se The study elucidated that these compounds trigger the intrinsic mitochondrial pathway of apoptosis. sci-hub.se This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. bham.ac.ukmdpi.com Treatment of MCF-7 cells with compounds 4 and 7 resulted in a significant increase in the expression levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while concurrently decreasing the level of the anti-apoptotic protein Bcl-2. sci-hub.se This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately executing cell death. google.combham.ac.uk

| Treatment | p53 Level (pg/mL) | Bax Level (pg/mL) | Bcl-2 Level (pg/mL) |

|---|---|---|---|

| Control | 14.35 | 21.14 | 158.31 |

| Compound 4 | 58.24 | 75.35 | 45.14 |

| Compound 7 | 73.18 | 93.12 | 28.36 |

Design and Synthesis of Novel Chemical Entities Incorporating the 4-Phenyldibenzofuran Scaffold for Drug Discovery Initiatives

The development of novel chemical entities for drug discovery relies on efficient and versatile synthetic strategies to create libraries of structurally diverse molecules. researchgate.net The synthesis of the phenyldibenzofuran core, a privileged scaffold in medicinal chemistry, can be achieved through several methods.

One prominent strategy involves a sequence of transition-metal-catalyzed cross-coupling reactions. For the synthesis of the related 3-phenyldibenzofuran (B1622423) skeleton found in natural products like Vialinin B, a stepwise Suzuki-Miyaura coupling is employed to construct the central p-terphenyl (B122091) backbone. tandfonline.commade-in-china.com This is followed by an intramolecular Ullmann reaction, which facilitates the ring closure to form the dibenzofuran (B1670420) moiety. tandfonline.commade-in-china.com This synthetic route offers flexibility for introducing various substituents onto the aromatic rings.

An alternative approach to forming a this compound derivative involves a photochemical reaction. The irradiation of 2,6-diphenyl-p-benzoquinone in acetonitrile (B52724) has been shown to yield 2-hydroxy-4-phenyldibenzofuran, a process likely mediated by UV-induced radical intermediates. researchgate.net Furthermore, the commercial availability of key intermediates such as 1-Bromo-4-Phenyl-Dibenzofuran underscores the synthetic accessibility of this scaffold for further chemical elaboration and the creation of compound libraries for screening. usask.ca These synthetic methodologies are crucial for generating novel analogues for structure-activity relationship (SAR) studies. amazonaws.com

Targeted Research for this compound Analogues with Specific Therapeutic Potential

Research into phenyldibenzofuran analogues and related benzonaphthofuran structures has unveiled a range of biological activities, suggesting diverse therapeutic potential. While research targeting the this compound structure specifically is emerging, studies on its isomers and related scaffolds provide valuable insights into potential applications.

Vialinin B, a 3-phenyldibenzofuran isolated from an edible mushroom, is a powerful inhibitor of tumor necrosis factor-alpha (TNF-α) production. tandfonline.com This activity points towards potential anti-inflammatory applications. Further studies have identified that Vialinin A, a related compound, also inhibits ubiquitin-specific protease 4 (USP4), a deubiquitinating enzyme implicated in cancer and fibrosis. made-in-china.com This dual activity suggests that phenyldibenzofuran scaffolds could be explored for both anti-inflammatory and anti-cancer therapies.

In a different context, effect-directed analysis of environmental sediments identified benzo[b]naphtho[2,3-d]furan (B1265505) as a significant agonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating responses to environmental toxins, as well as in modulating immune responses and cell proliferation. The activity of this related scaffold suggests that phenyldibenzofuran derivatives could be investigated as modulators of the AhR signaling pathway. Additionally, the broader class of benzofuran (B130515) derivatives has been associated with a wide array of pharmacological effects, including antimicrobial, antiviral, and antioxidant activities, further expanding the potential therapeutic avenues for new analogues.

Photochemical Transformations and Reactions Involving 4 Phenyldibenzofuran

Sensitized Photooxygenation Studies of Phenyldibenzofuran Derivatives

Sensitized photooxygenation is a process where a sensitizer (B1316253) molecule absorbs light and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). core.ac.uk This singlet oxygen can then react with organic substrates, leading to their oxidation. core.ac.ukmdpi.com While direct studies on the sensitized photooxygenation of 4-phenyldibenzofuran are not extensively detailed in the provided results, the principles can be inferred from studies on related aromatic and heterocyclic compounds.

The efficiency and outcome of sensitized photooxygenation can be significantly influenced by the reaction medium. For instance, in the photooxidation of ortho-prenyl phenol, a non-polar solvent like benzene (B151609) was found to increase the total quenching rate constant of singlet oxygen by approximately tenfold compared to a protic solvent like methanol. nih.gov This suggests that the choice of solvent could play a critical role in the photooxygenation of phenyldibenzofuran derivatives.

The use of sensitizers like Rose Bengal is common in these studies as they efficiently generate singlet oxygen, simplifying the investigation of photooxidation processes. core.ac.uk The reactivity of a substrate towards singlet oxygen is a key factor. For example, hydroxypyridine derivatives show varying degrees of reactivity depending on their tautomeric and ionization states, which are influenced by the pH of the medium. core.ac.uk This indicates that substituents on the phenyldibenzofuran ring system could similarly modulate its reactivity towards singlet oxygen.

Analysis of Light-Induced Reactions and Associated Mechanistic Pathways